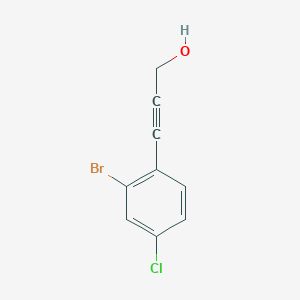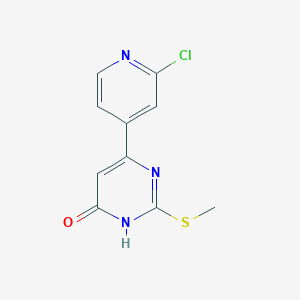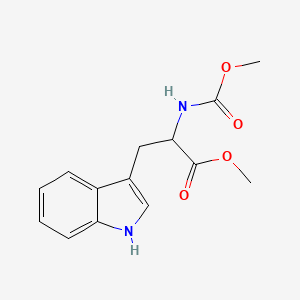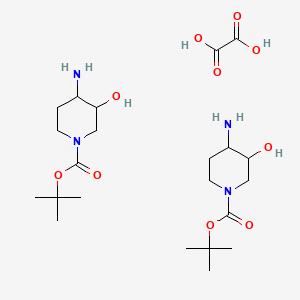![molecular formula C12H7N3 B13899012 9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)
9H-Pyrido[2,3-b]indole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Pyrido[2,3-b]indole-4-carbonitrile: is a nitrogen-containing heterocyclic compound that belongs to the indole family Indoles are known for their versatile chemical properties and significant biological activities This compound is characterized by a fused pyridine and indole ring system with a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido[2,3-b]indole-4-carbonitrile typically involves multicomponent reactions. One common method includes the cyclocondensation reaction of 1-methyl-1H-indol-2-ol, substituted (triethoxymethyl) arenes, and cyanoacetamide in the presence of a catalyst such as silica-supported ionic liquid [pmim]HSO4 SiO2 . Another method involves the reaction of 1-(2-furyl)-3-(4-methoxyphenyl)-2-propylene-1-ketone with adjacent aminophenyl acetonitrile in the presence of tosic acid as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9H-Pyrido[2,3-b]indole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: 9H-Pyrido[2,3-b]indole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding. It is also used in the synthesis of biologically active alkaloids .
Medicine: Research has indicated that derivatives of this compound exhibit anticancer, antimicrobial, and neuroprotective properties. These derivatives are being explored for their therapeutic potential .
Industry: In the industrial sector, the compound is used in the development of novel materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 9H-Pyrido[2,3-b]indole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds . It also exhibits intercalation with DNA, which can influence gene expression and cellular processes . The exact pathways and targets depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
9H-Pyrido[3,4-b]indole (Norharman): This compound shares a similar indole structure but differs in the position of the nitrogen atom in the pyridine ring.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Known for its applications in neurodegenerative disease research.
β-Carboline: Represents a class of compounds with diverse biological activities, including neuroprotective and anticancer properties.
Uniqueness: 9H-Pyrido[2,3-b]indole-4-carbonitrile is unique due to its specific nitrile substitution at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
Molecular Formula |
C12H7N3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
9H-pyrido[2,3-b]indole-4-carbonitrile |
InChI |
InChI=1S/C12H7N3/c13-7-8-5-6-14-12-11(8)9-3-1-2-4-10(9)15-12/h1-6H,(H,14,15) |
InChI Key |
BFITZJJVFPSSKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)
![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)


![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)


![2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)

